molecular formula C10H10N2O2S2 B13681253 Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate CAS No. 174223-30-4

Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate

Katalognummer: B13681253
CAS-Nummer: 174223-30-4
Molekulargewicht: 254.3 g/mol
InChI-Schlüssel: FHGMNWOUMCGLTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate is an organic compound belonging to the bithiazole family Bithiazoles are heterocyclic compounds containing two thiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate typically involves the condensation of appropriate thiazole derivatives. One common method includes the reaction of 2-methylthiazole with ethyl bromoacetate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the bithiazole ring.

Industrial Production Methods

Industrial production of Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bithiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex bithiazole derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate involves its interaction with specific molecular targets. The bithiazole core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-methyl-1,3-dioxolane-2-acetate
  • Ethyl 2-(methylamino)acetate
  • Ethyl 2-methylacetoacetate

Uniqueness

Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate is unique due to its bithiazole core, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

174223-30-4

Molekularformel

C10H10N2O2S2

Molekulargewicht

254.3 g/mol

IUPAC-Name

ethyl 2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H10N2O2S2/c1-3-14-10(13)8-5-16-9(12-8)7-4-15-6(2)11-7/h4-5H,3H2,1-2H3

InChI-Schlüssel

FHGMNWOUMCGLTE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CSC(=N1)C2=CSC(=N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.